Hydroxyzine Hcl

Description

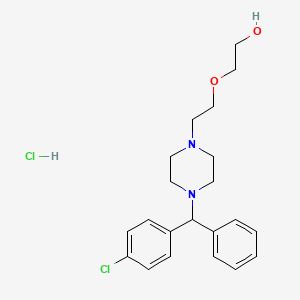

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;/h1-9,21,25H,10-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSVAUIEEPSJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047530 | |

| Record name | Hydroxyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 1244-76-4, 14729-22-7 | |

| Record name | Hydroxyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2192-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA67JF5Q4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxyzine HCl: A Comprehensive Technical Guide to its Receptor Binding Affinity and Selectivity Profile

For Immediate Release

This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity profile of Hydroxyzine (B1673990) Hydrochloride (HCl). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details established experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive understanding of Hydroxyzine HCl's pharmacodynamics.

Core Executive Summary

Hydroxyzine is a first-generation antihistamine that exhibits a complex pharmacological profile through its interaction with multiple neurotransmitter receptors. Its primary therapeutic effects are mediated by its potent inverse agonism at the histamine (B1213489) H1 receptor. Additionally, it displays notable affinity for serotonergic (5-HT2A), dopaminergic (D2), and to a lesser extent, muscarinic acetylcholine (B1216132) receptors. This multi-receptor activity contributes to its diverse clinical applications, including the treatment of pruritus, anxiety, and motion sickness-induced nausea.[1] This guide provides a detailed examination of its binding characteristics at these key central nervous system targets.

Quantitative Receptor Binding Affinity

The binding affinity of this compound for various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The data presented below has been compiled from various in vitro studies.

| Receptor Target | This compound Ki (nM) | Reference(s) |

| Histamine H1 | 2.0 - 19 | [2][3] |

| Serotonin 5-HT2A | 50 | [3] |

| Dopamine (B1211576) D2 | 378 | [3] |

| Muscarinic Acetylcholine | 3,600 - 30,000 | [4][5] |

Table 1: Summary of this compound Receptor Binding Affinities. This table clearly demonstrates that this compound is a potent histamine H1 receptor antagonist with significantly lower affinity for serotonergic, dopaminergic, and muscarinic receptors.

Methodologies: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) for this compound is predominantly achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled drug (Hydroxyzine) to displace a specific, high-affinity radiolabeled ligand from its receptor.

General Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Protocol for Histamine H1 Receptor Binding Assay

-

Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human histamine H1 receptor, or guinea pig brain homogenates.[6]

-

Radioligand: [3H]mepyramine (a selective H1 antagonist).[6][7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

A fixed concentration of [3H]mepyramine (typically near its Kd value) is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a potent H1 antagonist (e.g., mianserin).[6]

-

The mixture is incubated to allow for equilibrium to be reached (e.g., 60 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

The IC50 value is determined by non-linear regression analysis of the competition curve and the Ki is calculated using the Cheng-Prusoff equation.

-

Protocol for Serotonin 5-HT2A Receptor Binding Assay

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

A fixed concentration of [3H]ketanserin (e.g., 1 nM) is incubated with the cell membranes.

-

Serial dilutions of this compound are added to the incubation.

-

Non-specific binding is defined using a high concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).

-

Incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

Bound and free radioligand are separated by vacuum filtration.

-

Radioactivity is measured by scintillation counting.

-

Data analysis is performed to calculate the Ki value for this compound.[8]

-

Protocol for Dopamine D2 Receptor Binding Assay

-

Receptor Source: Membranes from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells) or from striatal tissue.[9][10]

-

Radioligand: [3H]spiperone (a D2-like receptor antagonist).[10][11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[9]

-

Procedure:

-

The receptor preparation is incubated with a fixed concentration of [3H]spiperone (typically 2-3 times its Kd value).[10]

-

Varying concentrations of this compound are included in the incubation mixture.

-

Non-specific binding is determined using a potent D2 antagonist such as (+)-butaclamol (e.g., 10 µM).[9]

-

The incubation is allowed to proceed to equilibrium (e.g., 60 minutes at 30°C).[12]

-

The separation of bound and free ligand is achieved by rapid filtration.

-

The filter-bound radioactivity is quantified.

-

The Ki value is calculated from the IC50 obtained from the competition curve.

-

Protocol for Muscarinic Acetylcholine Receptor Binding Assay

-

Receptor Source: Membranes from cells expressing muscarinic receptors (e.g., CHO cells) or tissue homogenates such as bovine cerebral cortex.[4][13]

-

Radioligand: [3H]quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.[13]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[13]

-

Procedure:

-

A fixed concentration of [3H]QNB is incubated with the membrane preparation.

-

A range of concentrations of this compound is added to compete for the binding sites.

-

Non-specific binding is determined in the presence of a high concentration of atropine (B194438) (e.g., 1 µM).[13]

-

The mixture is incubated at room temperature for 60-90 minutes.[13]

-

The reaction is terminated by filtration.

-

The radioactivity retained on the filters is measured.

-

The Ki value for this compound is determined from the competition data.

-

Signaling Pathways

The functional consequences of this compound binding to its target receptors are dictated by the downstream signaling pathways associated with each receptor. As an antagonist or inverse agonist, this compound blocks the activation of these pathways by the endogenous ligands.

Histamine H1 Receptor Signaling

The histamine H1 receptor primarily couples to Gq/11 G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Serotonin 5-HT2A Receptor Signaling

Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream events.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is coupled to Gi/o G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Muscarinic M1 Receptor Signaling

The muscarinic M1 receptor, similar to the H1 and 5-HT2A receptors, predominantly signals through the Gq/11-PLC pathway, leading to neuronal excitation.

Conclusion

This technical guide provides a detailed overview of the receptor binding profile of this compound. The quantitative data clearly establishes its high affinity and selectivity for the histamine H1 receptor over other CNS receptors. The provided methodologies for radioligand binding assays offer a foundational understanding of the experimental basis for these findings. Furthermore, the visualization of the associated signaling pathways elucidates the mechanism by which this compound exerts its pharmacological effects. This comprehensive information is intended to be a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

- 1. psychdb.com [psychdb.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Navigating Preclinical Development: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Hydroxyzine HCl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Hydroxyzine (B1673990) HCl. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes, this whitepaper serves as a critical resource for researchers and drug development professionals working with this first-generation H1 receptor antagonist.

Pharmacokinetics: The Journey of Hydroxyzine in Preclinical Models

The preclinical pharmacokinetic profile of hydroxyzine has been characterized in several species, including dogs, rats, mice, and rabbits. These studies reveal important species-specific differences in absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Hydroxyzine is rapidly absorbed following oral administration in preclinical models.[1] In dogs, the mean systemic availability of oral hydroxyzine is approximately 72%.[2][3] Following absorption, hydroxyzine is widely distributed throughout the body, with higher concentrations found in the skin than in plasma.[1] In rats, hydroxyzine is rapidly distributed to various organs, with the highest concentrations observed in the lungs, followed by fat and the liver.[4] The volume of distribution in dogs has been reported to be 5.0 +/- 1.5 L/kg and 22.5 +/- 6.3 L/kg in two separate studies.[5][6]

Metabolism and Excretion

The primary metabolic pathway for hydroxyzine involves its oxidation to the active metabolite, cetirizine (B192768), a second-generation antihistamine.[1][7] This conversion is rapid in dogs, regardless of the route of administration.[2][3] The area-under-the-curve (AUC) for cetirizine is significantly higher than that of the parent drug in dogs, suggesting extensive metabolism.[2][3] In rats, hydroxyzine and its metabolites are primarily excreted in the feces through biliary elimination, with less than 2% of the drug excreted unchanged in the urine.[1] The metabolism of hydroxyzine is principally mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][8]

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of hydroxyzine and its active metabolite, cetirizine, in various preclinical models.

Table 1: Pharmacokinetic Parameters of Hydroxyzine in Preclinical Models

| Species | Dose and Route | Tmax (h) | t1/2 (h) | Vd (L/kg) | CL (ml/min/kg) | Bioavailability (%) | Reference |

| Dog | 2 mg/kg IV | - | - | - | - | - | [2] |

| Dog | 2 mg/kg Oral | - | - | - | - | 72 | [2][3] |

| Dog | 0.7 mg/kg IM | - | 2.4 ± 0.3 | 5.0 ± 1.5 | 25.12 ± 4.13 | - | [5] |

| Rat | - | ~2.0 | - | - | - | - | [1] |

| Horse | 500 mg Oral | - | 7.41 | - | - | - | [9] |

Table 2: Pharmacokinetic Parameters of Cetirizine (Metabolite) in Preclinical Models Following Hydroxyzine Administration

| Species | Dose and Route of Hydroxyzine | Peak Concentration (µg/mL) | t1/2 (h) | Reference |

| Dog | 2 mg/kg Oral | ~2.2 | 10-11 | [2][3] |

| Dog | 2 mg/kg IV | - | 10-11 | [2] |

| Horse | 500 mg Oral | - | 7.13 | [9] |

Pharmacodynamics: The Therapeutic and Adverse Effects of Hydroxyzine

Hydroxyzine's pharmacodynamic effects are primarily mediated by its inverse agonism of the histamine (B1213489) H1 receptor.[1][10] However, it also exhibits activity at other receptors, contributing to its diverse pharmacological profile.[1][11]

Mechanism of Action and Receptor Binding

Hydroxyzine is a potent and selective inverse agonist of the histamine H1 receptor, which is responsible for its antihistaminic and sedative effects.[1][10] Unlike many other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine (B1216132) receptors, resulting in a reduced risk of anticholinergic side effects.[1] In addition to its primary target, hydroxyzine also acts as a weaker antagonist at the serotonin (B10506) 5-HT2A receptor, the dopamine (B1211576) D2 receptor, and the α1-adrenergic receptor.[1][11] The anxiolytic effects of hydroxyzine are thought to be mediated by its activity at the 5-HT2A receptor.[12]

Caption: Primary and secondary receptor targets of this compound and their associated pharmacodynamic effects.

Preclinical Efficacy Models

In dogs, hydroxyzine effectively suppresses histamine- and anti-canine IgE-mediated cutaneous wheal formation.[2][3] The reduction in wheal formation is primarily attributed to its active metabolite, cetirizine.[2][3]

Preclinical studies in mice have demonstrated the anxiolytic effects of hydroxyzine. In the light/dark test box, a model for assessing anxiety, hydroxyzine significantly increased the number of transitions between the light and dark compartments at a dose of 1 mg/kg.[13][14] Another study in mice showed that hydroxyzine exhibited anxiolytic effects in the elevated plus maze and open field tests.[15] Interestingly, hydroxyzine was found to be devoid of amnesic activity in a passive avoidance task in mice, a side effect often associated with other anxiolytics like benzodiazepines.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline typical experimental protocols used in the pharmacokinetic and pharmacodynamic evaluation of hydroxyzine.

Pharmacokinetic Study in Dogs

-

Animals: Healthy adult dogs of a specific breed (e.g., Beagles).

-

Housing: Housed in individual cages with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum, except for fasting before drug administration.

-

Drug Administration:

-

Intravenous (IV): A single dose of this compound (e.g., 2 mg/kg) is administered as a bolus injection into a cephalic vein.

-

Oral (PO): A single oral dose of this compound (e.g., 2 mg/kg) is administered in a gelatin capsule.

-

-

Blood Sampling: Serial blood samples (e.g., 2 mL) are collected from a jugular or cephalic vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of hydroxyzine and cetirizine are determined using a validated high-performance liquid chromatography (HPLC) method.[2]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax, t1/2, AUC, Vd, and CL.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.

Anxiolytic Activity Assessment in Mice (Light/Dark Box Test)

-

Animals: Male mice of a specific strain (e.g., C57/black).[13]

-

Apparatus: A two-compartment box with one dark and one illuminated compartment, connected by an opening.

-

Drug Administration: this compound (e.g., 1, 4, 7, and 10 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) 30 minutes before testing.[13]

-

Test Procedure: Each mouse is placed individually in the center of the illuminated compartment and allowed to explore the apparatus for a 10-minute period.

-

Data Collection: The number of transitions between the two compartments and the time spent in each compartment are automatically recorded.

-

Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare drug-treated groups with the vehicle control group. An increase in the number of transitions and/or time spent in the light compartment is indicative of anxiolytic activity.[13][14]

Conclusion and Future Directions

The preclinical data on this compound provide a solid foundation for understanding its pharmacokinetic and pharmacodynamic properties. The drug is well-absorbed, extensively metabolized to its active metabolite cetirizine, and exhibits a range of pharmacodynamic effects primarily through its potent H1 receptor inverse agonism. Preclinical models have confirmed its antihistaminic and anxiolytic properties.

Future preclinical research could focus on further elucidating the role of minor metabolites, exploring the long-term effects of chronic administration on receptor sensitivity, and investigating its potential in novel therapeutic areas based on its multi-receptor binding profile. A deeper understanding of the species-specific differences in metabolism and pharmacodynamics will continue to be crucial for translating preclinical findings to clinical success.

References

- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 2. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine. | Semantic Scholar [semanticscholar.org]

- 5. The effect of chronic administration of hydroxyzine on hydroxyzine pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reallifepharmacology.com [reallifepharmacology.com]

- 9. researchgate.net [researchgate.net]

- 10. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. psychdb.com [psychdb.com]

- 12. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anxiolytic activity of chloral hydrate and hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aapd.org [aapd.org]

- 15. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]

- 16. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyzine HCl in Solution: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of hydroxyzine (B1673990) hydrochloride (HCl) in solution. Understanding the chemical stability of an active pharmaceutical ingredient (API) like hydroxyzine HCl is paramount for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key findings from forced degradation studies, outlines degradation pathways, and provides detailed experimental protocols based on published research.

Introduction to this compound

Hydroxyzine is a first-generation antihistamine of the piperazine (B1678402) class, widely used for the treatment of pruritus, anxiety, and nausea.[1] It is commercially available as a dihydrochloride (B599025) salt (hydroxyzine hydrochloride) and a pamoate salt.[1] The stability of this compound in solution is a critical factor that can influence its therapeutic efficacy and safety profile. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[2][3] this compound has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]

The following table summarizes the degradation behavior of this compound under different stress conditions as reported in the literature.

| Stress Condition | Reagent/Condition | Duration | Degradation Observed | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation | O-Acetyl hydroxyzine | [4] |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant Degradation | Not explicitly stated | [2][3] |

| Oxidation | 30% H₂O₂ | 24 hours | Significant Degradation | Hydroxyzine N-Oxide | [4][5] |

| Photodegradation | Sunlight / UV Radiation | 30 days | Practically Photostable | Not Applicable | [6][7] |

| Thermal Degradation | 110°C (solid state) | 24 hours | Minimal Degradation | Not explicitly stated | [3] |

Degradation Pathways of this compound

Based on the identified degradation products from forced degradation studies, two primary degradation pathways for this compound in solution have been proposed: oxidation and hydrolysis.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of Hydroxyzine N-Oxide.[4][5] This occurs through the oxidation of the tertiary amine in the piperazine ring.

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound can undergo hydrolysis, leading to the formation of O-Acetyl hydroxyzine.[4] This pathway involves the acetylation of the terminal hydroxyl group of the ethoxyethanol side chain.

Experimental Protocols for Stability Studies

The following are generalized protocols for conducting forced degradation studies on this compound in solution, based on methodologies described in the scientific literature.[2][3][4]

Preparation of Stock Solution

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, typically the mobile phase used for analysis, to achieve a known concentration (e.g., 1 mg/mL).[8]

Forced Degradation Procedures

-

Acid Hydrolysis: To an aliquot of the stock solution, an equal volume of a strong acid (e.g., 1 M HCl) is added. The mixture is then heated (e.g., at 60°C) for a specified period (e.g., 8 hours). After cooling, the solution is neutralized with an equivalent amount of a strong base (e.g., 1 M NaOH).

-

Base Hydrolysis: To an aliquot of the stock solution, an equal volume of a strong base (e.g., 1 M NaOH) is added. The mixture is heated under the same conditions as the acid hydrolysis study. After cooling, the solution is neutralized with an equivalent amount of a strong acid (e.g., 1 M HCl).

-

Oxidative Degradation: An aliquot of the stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂) and stored at room temperature for a specified duration (e.g., 24 hours).

-

Photostability: The stock solution is exposed to UV light (e.g., 254 nm) and/or sunlight for an extended period (e.g., 7 days). A control sample is kept in the dark for comparison.

-

Thermal Degradation: The stock solution is heated in a temperature-controlled oven (e.g., at 60°C) for a specified period (e.g., 48 hours).

Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is used to separate and quantify the parent drug and its degradation products.[2][4]

Typical RP-HPLC Parameters:

-

Column: C18 column (e.g., 150 x 3.9 mm, 5 µm)[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[4]

-

Column Temperature: 30°C[4]

The workflow for a typical forced degradation study is illustrated below.

Conclusion

In solution, this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The primary degradation products identified are O-Acetyl hydroxyzine and Hydroxyzine N-Oxide. The drug is relatively stable under photolytic and thermal stress. For the development of stable liquid formulations of this compound, it is crucial to control the pH and protect the formulation from oxidizing agents. The use of a validated stability-indicating analytical method is essential for monitoring the purity and potency of this compound in pharmaceutical products throughout their shelf life.

References

- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of Hydroxyzine HCl: An In-depth Technical Guide for Compound Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the identification and characterization of Hydroxyzine Hydrochloride (HCl). It details the experimental protocols and presents key quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers and professionals involved in drug analysis and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative determination and preliminary identification of Hydroxyzine HCl by measuring its absorbance of ultraviolet and visible light. The molecule exhibits characteristic absorption maxima (λmax) that can be used for its quantification in various matrices.

Quantitative Data

| Parameter | Value | Solvent | Reference |

| λmax | 230 nm | Water | [1] |

| λmax | 230 nm | Methanol (B129727) | [2][3] |

| λmax | 232 nm | Not Specified (for HPLC detection) | [4][5] |

| λmax (Charge-Transfer Complex with Iodine) | 380 nm | Dichloromethane | [6] |

| λmax (Charge-Transfer Complex with Picric Acid) | 400 nm | Chloroform | [6] |

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the absorption spectrum of this compound.

Materials:

-

This compound reference standard

-

Methanol (spectroscopic grade)

-

Distilled water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent (e.g., methanol or distilled water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution to obtain an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU). For instance, a 1 in 100,000 solution in methanol is cited for spectral comparison.[3]

-

Instrumentation:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the wavelength range for scanning, typically from 200 to 400 nm.[7]

-

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solution (the "blank"). Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. For identification, the spectrum should be compared with a reference spectrum of this compound obtained under the same conditions.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound provides a unique "fingerprint" that can be used for its definitive identification by comparing it to a reference spectrum.

Quantitative Data

While a detailed table of peak assignments was not explicitly found in the searched literature, a representative FTIR spectrum can be used for comparison. The an analytical profile of Hydroxyzine provides a visual FTIR-ATR spectrum.[8][9] Key functional group regions to examine in the spectrum include:

-

O-H stretch: (from the alcohol and ethoxy groups) typically in the region of 3200-3600 cm⁻¹.

-

C-H stretch: (aromatic and aliphatic) typically in the region of 2850-3100 cm⁻¹.

-

C=C stretch: (from the aromatic rings) typically in the region of 1450-1600 cm⁻¹.

-

C-O stretch: (from the ether and alcohol groups) typically in the region of 1000-1300 cm⁻¹.

-

C-N stretch: (from the piperazine (B1678402) ring) typically in the region of 1000-1200 cm⁻¹.

-

C-Cl stretch: (from the chlorophenyl group) typically in the region of 600-800 cm⁻¹.

Experimental Protocol: FTIR-ATR Spectroscopy

Objective: To obtain the infrared spectrum of this compound for compound identification.

Materials:

-

This compound powder

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and wipes

Procedure:

-

Instrument Preparation:

-

Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft wipe.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

-

Sample Application:

-

Place a small amount of this compound powder directly onto the ATR crystal.

-

Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Collection:

-

Collect the infrared spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Compare the obtained spectrum with a known reference spectrum of this compound for positive identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for elucidating the structure of this compound by identifying the different types of protons and their connectivity.

Quantitative Data: ¹H NMR

The following is a general guide to the expected chemical shifts for the protons in this compound, based on its structure. Specific values can be found in reference spectra.[10]

| Proton Environment | Approximate Chemical Shift (δ, ppm) |

| Aromatic protons (phenyl and chlorophenyl rings) | 7.0 - 7.5 |

| Methine proton (-CH-) | ~4.5 |

| Piperazine ring protons (-CH₂-N-CH₂-) | 2.5 - 3.5 |

| Ethoxy and ethanol (B145695) protons (-O-CH₂-CH₂-O-CH₂-CH₂-OH) | 3.5 - 4.0 |

| Hydroxyl proton (-OH) | Variable, depends on concentration and solvent |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium oxide, D₂O)[10]

-

Internal standard (e.g., TSP)[10]

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)[10]

Procedure:

-

Sample Preparation: Dissolve 10-30 mg of this compound in approximately 0.5-0.7 mL of the deuterated solvent (e.g., D₂O) in an NMR tube.[10] Add a small amount of an internal reference standard like TSP.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of several seconds, and the co-addition of multiple scans (e.g., 8 or more) to improve the signal quality.[10]

-

-

Data Processing:

-

Perform a Fourier transform on the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and calibrate the chemical shift scale using the internal standard (TSP at 0 ppm).

-

-

Spectral Analysis:

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

-

Assign the signals to the specific protons in the this compound structure.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation.

Quantitative Data

| Technique | Ion | m/z Value | Description | Reference |

| Electron Ionization (EI) | [M]⁺ | 374 | Molecular Ion | [11][12][13] |

| Electron Ionization (EI) | [Fragment]⁺ | 201 | Base Peak | [11] |

| LC-ESI-QFT | [M+H]⁺ | 375.183 | Precursor Ion | [14] |

| LC-ESI-QFT | [Fragment]⁺ | 201.048767 | Major Fragment | [14] |

| LC-ESI-QFT | [Fragment]⁺ | 203.044968 | Fragment | [14] |

| LC-ESI-QFT | [Fragment]⁺ | 166.078506 | Fragment | [14] |

| EI (TMS Derivative) | [M]⁺ | 446 | Molecular Ion of TMS derivative | [11] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Objective: To determine the mass spectrum and fragmentation pattern of Hydroxyzine.

Materials:

-

Hydroxyzine sample

-

GC-MS system with an EI source

-

Helium carrier gas

-

GC column (e.g., DB-1)[11]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Hydroxyzine sample in a suitable solvent.

-

GC Method:

-

MS Method:

-

Injection and Acquisition: Inject the sample into the GC. The compound will be separated on the column and then enter the mass spectrometer.

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Hydroxyzine.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be compared to a library spectrum for confirmation. The base peak at m/z 201 is a key identifier.[11]

-

Logical Workflow for Compound Identification

The identification of this compound typically follows a hierarchical approach, starting with simpler, screening techniques and progressing to more definitive, structural elucidation methods.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. shd.org.rs [shd.org.rs]

- 7. Harnessing spectrophotometry resolution power for determining ternary mixture for respiratory disorders treatment in their pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxyzine [webbook.nist.gov]

- 13. Hydroxyzine [webbook.nist.gov]

- 14. Hydroxyzine Hydrochloride | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of Hydroxyzine HCl in Cellular Assays: A Technical Guide

Introduction

Hydroxyzine (B1673990), a first-generation histamine (B1213489) H1 receptor inverse agonist, is widely prescribed for its antihistaminic, anxiolytic, and sedative properties.[1][2][3] Its therapeutic effects are primarily attributed to its high affinity for and blockade of the histamine H1 receptor in the central nervous system and the periphery.[1][4] However, like many drugs, hydroxyzine is not entirely specific for its primary target. It interacts with a range of other receptors and signaling molecules, leading to "off-target" effects. These unintended interactions are critical to understand as they can contribute to both the drug's therapeutic profile and its adverse side effects.[5] This technical guide provides an in-depth exploration of the known off-target effects of Hydroxyzine HCl, summarizing the quantitative data from cellular assays, detailing the experimental protocols used to uncover these effects, and visualizing the involved signaling pathways and workflows.

Data Presentation: Off-Target Binding Profile of Hydroxyzine

The following table summarizes the binding affinities of hydroxyzine for its primary H1 target and various off-target receptors, as determined by in vitro cellular assays. The inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value are common measures of binding affinity, with lower values indicating stronger binding.

| Target Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | pA2 | Reference(s) |

| Primary Target | ||||||

| Histamine H1 | Radioligand Binding | Human | 2, 1.99 | 10, 19 | - | [4][6] |

| Off-Targets | ||||||

| Serotonin 5-HT2A | Radioligand Binding | Human | 50 | - | - | [1][6] |

| Dopamine D2 | Radioligand Binding | Human | 378 | - | - | [1][6] |

| α1-Adrenergic | Radioligand Binding | - | Weak antagonist | - | - | [1][2] |

| Muscarinic Acetylcholine (B1216132) (mACh) | Radioligand Binding | Bovine | 3,800 | - | - | [1][7] |

| Muscarinic Acetylcholine (M3) | Functional Assay | - | 15,000 (est.) | - | 4.8 | [8] |

| Voltage-Dependent Ca2+ Channel | Radioligand Binding | Rat | - | >3,400 | - | [1] |

Impact on Cellular Signaling Pathways

Hydroxyzine's interaction with off-target receptors can modulate several key cellular signaling pathways.

Muscarinic Acetylcholine Receptor Signaling

Hydroxyzine exhibits a low affinity for muscarinic acetylcholine (mACh) receptors.[1][2][7] While significantly weaker than its affinity for the H1 receptor, this antagonism can still be clinically relevant, contributing to mild anticholinergic side effects like dry mouth and constipation, especially at higher doses.[1][9][10] Studies comparing hydroxyzine to other first-generation antihistamines, like diphenhydramine, show that hydroxyzine causes significantly fewer antimuscarinic effects.[11][12] The antagonism primarily affects Gq-coupled mACh receptors (e.g., M3), inhibiting the downstream phospholipase C (PLC) pathway.

References

- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 2. psychdb.com [psychdb.com]

- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]

- 10. Hydroxyzine interactions to avoid [singlecare.com]

- 11. acmt.net [acmt.net]

- 12. Are antimuscarinic effects common in hydroxyzine overdose? A cohort analysis of antimuscarinic effects in hydroxyzine and diphenhydramine-poisoned patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development and Discovery of Hydroxyzine HCl's Therapeutic Properties: An In-depth Technical Guide

Foreword

Hydroxyzine (B1673990) hydrochloride (HCl), a first-generation piperazine (B1678402) antihistamine, represents a significant milestone in the history of psychopharmacology and allergy treatment. Its journey from a synthesized compound in the mid-20th century to a widely prescribed medication for a range of conditions is a testament to the intricate process of drug discovery and development. This technical guide provides a comprehensive overview of the historical development, discovery of therapeutic properties, and the underlying molecular mechanisms of Hydroxyzine HCl. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile therapeutic agent.

Historical Context and Initial Discovery

The 1950s marked a revolutionary era in psychopharmacology, often referred to as the "golden age."[1][2] This period saw the serendipitous discovery and development of the first effective pharmacological treatments for mental illnesses, including antipsychotics like chlorpromazine (B137089) and antidepressants.[1][3][4] It was within this vibrant scientific landscape that Union Chimique Belge (UCB), a Belgian pharmaceutical company, synthesized hydroxyzine in 1956.[5] Initially developed as an antihistamine, its therapeutic potential beyond allergy relief was quickly recognized.[6] Pfizer later approved it for sale in the United States in the same year.[5] Early clinical trials and observations noted its significant tranquilizing and anxiolytic effects, leading to its investigation and subsequent use in nervous and psychiatric disorders.[6]

Chemical Synthesis

Hydroxyzine, chemically known as (±)-2-(2-{4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl}ethoxy)ethanol, is synthesized through a multi-step process. The core structure involves a diphenylmethylpiperazine moiety. A common synthetic route involves the N-alkylation of 1-(p-chloro-α-phenylbenzyl)piperazine with 2-(2-chloroethoxy)ethanol.

A general experimental workflow for the synthesis of Hydroxyzine is outlined below:

Discovery of Therapeutic Properties

Antihistaminic and Antipruritic Effects

The primary therapeutic property investigated for hydroxyzine was its antihistaminic activity. Early experimental studies demonstrated its potent ability to antagonize the H1 receptor.[7] This was clinically confirmed through studies on its effectiveness in treating histamine-mediated conditions such as urticaria and pruritus.[5]

A key type of experiment used to quantify the antihistaminic effect of hydroxyzine is the histamine-induced wheal and flare test.

Experimental Protocol: Histamine-Induced Wheal and Flare Suppression

-

Objective: To quantify the in vivo H1-receptor blocking activity of hydroxyzine by measuring its ability to suppress the cutaneous reaction to intradermal histamine (B1213489).

-

Design: A double-blind, placebo-controlled, crossover study.[8][9]

-

Subjects: Healthy adult volunteers with no history of allergic diseases or contraindications to antihistamines.

-

Procedure:

-

Baseline Measurement: A baseline histamine dose-response is established for each subject by performing intradermal injections of serial dilutions of histamine phosphate (B84403) on the volar surface of the forearm. The resulting wheal (raised, edematous area) and flare (surrounding erythema) are traced onto transparent paper at a fixed time point (e.g., 15 minutes) and the areas are calculated.

-

Drug Administration: Subjects are randomly assigned to receive a single oral dose of this compound (e.g., 25 mg or 50 mg) or a placebo.

-

Post-Dose Measurements: At specified time intervals after drug administration (e.g., 2, 4, 8, 12, and 24 hours), the histamine skin tests are repeated on the contralateral forearm.

-

Washout Period: A washout period of at least one week is allowed before subjects cross over to the other treatment arm.

-

-

Outcome Measures: The primary outcome is the percentage reduction in the area of the histamine-induced wheal and flare after hydroxyzine administration compared to placebo.

Anxiolytic Properties

The discovery of hydroxyzine's anxiolytic effects was a pivotal moment in its development. Unlike other antihistamines of its time, hydroxyzine exhibited a notable calming effect, which led to its investigation as a non-benzodiazepine anxiolytic.[6] Numerous clinical trials have since confirmed its efficacy in the treatment of generalized anxiety disorder (GAD).[5]

Experimental Protocol: Evaluation of Anxiolytic Efficacy in Generalized Anxiety Disorder

-

Objective: To assess the efficacy and safety of hydroxyzine in reducing the symptoms of GAD compared to placebo.

-

Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Subjects: Adult patients meeting the diagnostic criteria for GAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).

-

Procedure:

-

Screening and Baseline: Patients are screened for eligibility and undergo a baseline assessment of anxiety symptoms using a standardized rating scale, such as the Hamilton Anxiety Rating Scale (HAM-A).

-

Randomization and Treatment: Patients are randomly assigned to receive a fixed or flexible dose of this compound (e.g., 50 mg/day) or a placebo for a predetermined period (e.g., 4-12 weeks).

-

Follow-up Assessments: Anxiety symptoms are assessed at regular intervals throughout the study using the HAM-A and other secondary outcome measures, such as the Clinical Global Impression (CGI) scale.

-

-

Outcome Measures: The primary efficacy endpoint is the change from baseline in the total HAM-A score at the end of the treatment period. Secondary outcomes include the proportion of responders (patients with a ≥50% reduction in HAM-A score) and remission rates.

Mechanism of Action

Primary Mechanism: Histamine H1 Receptor Inverse Agonism

Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine H1 receptor.[5] As an inverse agonist, it not only blocks the action of histamine but also reduces the constitutive activity of the receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory genes.[10][11][12] By binding to the H1 receptor, hydroxyzine stabilizes the inactive conformation of the receptor, thereby inhibiting this downstream signaling pathway.

Secondary Mechanisms and Anxiolytic Effects

The anxiolytic properties of hydroxyzine are not solely attributed to its antihistaminic action. It also exhibits weaker antagonistic effects at other neurotransmitter receptors, including the serotonin (B10506) 5-HT2A receptor, the dopamine (B1211576) D2 receptor, and the α1-adrenergic receptor.[5] Its lower affinity for muscarinic acetylcholine (B1216132) receptors compared to other first-generation antihistamines results in a more favorable side-effect profile with fewer anticholinergic effects.[5] The interaction with the 5-HT2A receptor is thought to contribute significantly to its anxiolytic effects, a mechanism shared with some atypical antipsychotic medications.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound, as well as clinical trial outcomes.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Binding Affinity (Ki, nM) |

| Histamine H1 | 2 |

| Serotonin 5-HT2A | 50 |

| Dopamine D2 | 378 |

| α1-Adrenergic | ~100 |

| Muscarinic Acetylcholine | >10,000 |

Table 2: Pharmacokinetic Parameters of Hydroxyzine

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours |

| Elimination Half-life (t1/2) | Adults: ~20 hours, Elderly: ~29 hours, Children: ~7 hours |

| Volume of Distribution (Vd) | 16 ± 3 L/kg |

| Protein Binding | 93% |

| Metabolism | Hepatic (major metabolite: Cetirizine) |

| Excretion | Primarily renal |

Table 3: Summary of Clinical Trial Data for Generalized Anxiety Disorder (GAD)

| Study | N | Treatment Groups | Duration | Primary Outcome Measure | Key Finding |

| Llorca et al. (2002) | 334 | Hydroxyzine (50 mg/day), Bromazepam (6 mg/day), Placebo | 12 weeks | Change in HAM-A score | Hydroxyzine was significantly more effective than placebo (p=0.019) and comparable to bromazepam. |

| Guaiana et al. (2010) - Cochrane Review | 884 (5 studies) | Hydroxyzine vs. Placebo/other anxiolytics | 4-12 weeks | Response to treatment | Hydroxyzine was more effective than placebo (OR 0.30, 95% CI 0.15-0.58). |

Table 4: Summary of Clinical Trial Data for Chronic Urticaria

| Study | N | Treatment Groups | Duration | Primary Outcome Measure | Key Finding |

| Thomas et al. (2022) | 400 | Hydroxyzine (as per clinician's discretion) | 12 weeks | Improvement in Dermatology Life Quality Index (DLQI) | Significant improvement in DLQI and 5-D itch scores from baseline (p<0.0001). |

| Shohrati et al. (2022) | 75 | Hydroxyzine (25 mg/day), Doxepin (B10761459) (10 mg/day), Cetirizine (B192768) (10 mg/day) | 4 weeks | Reduction in pruritic scores | Hydroxyzine and doxepin were significantly more effective than cetirizine in reducing pruritus.[13] |

Conclusion

The historical development of this compound exemplifies a journey from a targeted antihistamine to a multi-faceted therapeutic agent. Its discovery within the fertile scientific environment of the 1950s and the subsequent elucidation of its diverse therapeutic properties have secured its place in the clinical armamentarium for allergic and anxiety disorders. The detailed understanding of its mechanism of action, particularly its potent H1 receptor inverse agonism and its interactions with other neurotransmitter systems, provides a solid foundation for its current clinical applications and future research. This guide has aimed to provide a comprehensive and technically detailed overview to aid researchers and clinicians in their understanding and utilization of this important medication.

References

- 1. escholarship.org [escholarship.org]

- 2. History of Psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Brief History of Psychopharmacology (Chapter 1) - Seminars in Clinical Psychopharmacology [cambridge.org]

- 5. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 6. An Investigation into the Therapeutic Action of Hydroxyzine (Atarax) in the Treatment of Nervous Disorders and the Control of the Tobacco-Habit | Journal of Mental Science | Cambridge Core [cambridge.org]

- 7. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Suppression of histamine-induced pruritus by hydroxyzine and various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of histamine-induced pruritus by three antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijss-sn.com [ijss-sn.com]

Methodological & Application

Application Note: In Vitro Assay Development for Hydroxyzine HCl H1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyzine (B1673990) is a first-generation piperazine (B1678402) H1-antihistamine widely used for its anti-allergic, anxiolytic, and antiemetic properties.[[“]][2] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor (H1R), a G-protein-coupled receptor (GPCR).[[“]][3][4] Upon activation by histamine, the H1 receptor initiates a signaling cascade that mediates various physiological and pathological processes, including allergic inflammation.[2][5] Therefore, accurately quantifying the antagonist activity of compounds like hydroxyzine at the H1 receptor is crucial in drug development and research. This document provides detailed protocols for two standard in vitro assays used to characterize H1 receptor antagonists: a radioligand binding assay to determine binding affinity (Ki) and a cell-based calcium flux assay to measure functional potency (IC50).

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3][5][6] The binding of an agonist, such as histamine, triggers a conformational change in the receptor, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade:

-

G-Protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.[7]

-

PLC Activation: The Gαq-GTP complex activates the enzyme Phospholipase C (PLC).[8][9][10]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

-

Calcium Mobilization: IP3, a soluble molecule, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[8][9]

-

PKC Activation: DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular proteins, leading to a cellular response.[8]

Antagonists like hydroxyzine bind to the H1 receptor and prevent this signaling cascade from being initiated by histamine.

Caption: H1 receptor signaling cascade initiated by histamine.

Quantitative Data Summary: Hydroxyzine HCl

The following table summarizes the in vitro binding affinity and functional potency of hydroxyzine for the human histamine H1 receptor, as reported in the literature.

| Assay Type | Parameter | Value (nM) | Radioligand/Assay Detail | Reference(s) |

| Radioligand Binding Assay | Ki | ~2.0 | (pKi of 8.7) | [11] |

| Radioligand Binding Assay | IC50 | 10 | [3H]pyrilamine | [12][13] |

| Radioligand Binding Assay | IC50 | 19 | [3H]desloratadine | [12][13] |

| Radioligand Binding Assay | Ki | 3,600 - 30,000 | Muscarinic Receptor (for selectivity) | [14] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.[15]

1. Materials and Reagents:

-

Membrane Preparation: Membrane homogenates from a cell line stably expressing the human H1 receptor (e.g., HEK293T cells).[16][17]

-

Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[16][17]

-

Test Compound: this compound, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a known unlabeled H1 antagonist (e.g., 10 µM mianserin).[16][17]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]

-

Filtration System: 96-well glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) and a cell harvester.[18]

-

Scintillation Cocktail & Counter.

2. Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine in the following order:

-

50 µL of test compound dilution (or buffer for total binding, or non-specific control for non-specific binding).

-

50 µL of [³H]-mepyramine at a final concentration close to its Kd value.

-

150 µL of H1 receptor membrane preparation (protein concentration typically 3-20 µ g/well ).[18]

-

-

Equilibration: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[18]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[17][18]

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer to remove non-specifically trapped radioligand.[18]

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[18]

3. Data Analysis:

-

Calculate Specific Binding: For each concentration of hydroxyzine, subtract the average CPM from the non-specific binding wells from the CPM of the test wells.

-

Generate Competition Curve: Plot the specific binding (as a percentage of total specific binding) against the logarithm of the hydroxyzine concentration.

-

Determine IC50: Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of hydroxyzine that inhibits 50% of the specific binding of [³H]-mepyramine.[17]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

Protocol 2: Calcium Flux Assay (Functional Antagonism)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by histamine.[3]

1. Materials and Reagents:

-

Cells: HEK293 cells stably expressing the human histamine H1 receptor.[9]

-

Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

-

Calcium-sensitive Dye: Fluo-4 AM or Indo-1.[9][19] Probenecid may be required to prevent dye extrusion.[9]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[9]

-

Test Compound: this compound, prepared in serial dilutions.

-

Agonist: Histamine, prepared at a concentration that elicits a submaximal response (e.g., EC80). The EC50 of histamine is approximately 69.3 nM.[9][20]

-

Fluorescence Microplate Reader: Equipped with injectors and capable of kinetic reading.

2. Procedure:

-

Cell Plating: Seed the H1R-expressing cells into the microplates at an appropriate density (e.g., 40,000-50,000 cells/well for a 96-well plate) and incubate for 24 hours to allow attachment.[9]

-

Dye Loading: Remove the culture medium. Add the calcium dye loading solution (prepared in Assay Buffer according to the manufacturer's instructions) to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[3]

-

Compound Pre-incubation: Wash the cells with Assay Buffer. Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Set the instrument to the appropriate excitation/emission wavelengths (e.g., Ex: 488 nm, Em: 525 nm for Fluo-4).[9]

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to automatically inject the histamine solution into each well.

-

Immediately after injection, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[9]

-

3. Data Analysis:

-

Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize Data: Normalize the data by setting the response in the absence of an antagonist (histamine only) as 100% and the response in the absence of histamine as 0%.

-

Generate Dose-Response Curve: Plot the normalized response against the logarithm of the hydroxyzine concentration.

-

Determine IC50: Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of hydroxyzine that causes 50% inhibition of the histamine-induced calcium response.[3]

Caption: Experimental workflow for the Calcium Flux Assay.

References

- 1. consensus.app [consensus.app]

- 2. SMPDB [smpdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. Hydroxyzine | Histamine Receptor | TargetMol [targetmol.com]

- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]

- 14. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. bu.edu [bu.edu]

- 20. innoprot.com [innoprot.com]

Application Notes: Investigating the Anti-inflammatory Effects of Hydroxyzine HCl in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its chronic activation is implicated in a wide array of diseases. Hydroxyzine (B1673990) HCl, a first-generation histamine (B1213489) H1-receptor antagonist, is widely used for its antihistaminic and anxiolytic properties.[1][2] Beyond its primary mechanism of blocking histamine-induced allergic reactions, emerging evidence suggests that hydroxyzine possesses broader anti-inflammatory effects.[][4] These properties may involve the modulation of key inflammatory signaling pathways independent of H1-receptor antagonism.[][5]

This document provides detailed protocols and application notes for utilizing in vitro cell culture models, particularly macrophage cell lines, to investigate and characterize the anti-inflammatory potential of Hydroxyzine HCl. Macrophages are pivotal cells in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) provides a robust and reproducible model for studying anti-inflammatory drug candidates.[6][7]

Mechanism of Action Overview

This compound's primary anti-inflammatory action is attributed to its competitive antagonism of the histamine H1-receptor, which mitigates allergic symptoms.[1][] However, in vitro studies suggest a more complex mechanism of action. Hydroxyzine may exert its effects through receptor-dependent and receptor-independent pathways.[] These can include the suppression of NF-κB dependent cytokines like IL-1, IL-6, and TNF-α.[4][8] Furthermore, studies in activated mammalian macrophages have shown that this compound can significantly decrease the levels of phosphorylated (active) p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) proteins, which are crucial components of inflammatory signaling cascades.[9] It has also been shown to inhibit the activation and degranulation of mast cells, key players in allergic and neurogenic inflammation.[5][10]

Recommended Cell Culture Model: Macrophages

Murine macrophage cell lines such as RAW 264.7 and J774.2 are extensively used models for studying inflammation.[6][7][11] These cells are reliable and respond to LPS, a component of Gram-negative bacteria, by initiating a strong inflammatory response. This response includes the production of key pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6, IL-1β), making them ideal for assessing the inhibitory effects of compounds like this compound.[7][12]

Experimental Workflow

The general workflow for assessing the anti-inflammatory effects of this compound involves cell culturing, treatment with the compound, stimulation of inflammation, and subsequent analysis of inflammatory markers and signaling pathways.

Caption: General experimental workflow for evaluating this compound.

Key Experimental Protocols

Protocol 1: Macrophage Culture and Inflammatory Stimulation

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Maintain the cells at 37°C in a humidified incubator with 5% CO2.[12]

-

Cell Seeding: Seed the cells in appropriate multi-well plates (e.g., 96-well for viability/Griess assays, 24- or 6-well for ELISA/Western blot) at a density that ensures 70-80% confluency at the time of treatment.[7] For example, seed 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[12]

-

Treatment: The following day, remove the old medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µg/mL) to the cells.[11] Include a "vehicle control" group that receives only the medium. Pre-incubate for 1-2 hours.

-

Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[12]

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO analysis).[11][12]

Protocol 2: Cell Viability Assay (CCK-8 Method)

It is crucial to determine if this compound is cytotoxic at the tested concentrations.

-

Procedure: After the 24-hour incubation period with this compound (without LPS stimulation), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate.[13]

-

Incubation: Incubate the plate for 1-3 hours at 37°C.[13]

-

Measurement: Measure the absorbance (optical density) at 450 nm using a microplate reader.[13]

-

Analysis: Compare the viability of treated cells to the vehicle control. Concentrations that do not significantly reduce cell viability should be used for subsequent anti-inflammatory assays.

Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)

This protocol measures the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.

-

Sample Collection: After the 24-hour incubation with this compound and LPS, carefully collect the cell culture supernatant from each well.[7]

-

ELISA Procedure: Perform the ELISA using commercially available kits for TNF-α, IL-6, or IL-1β, following the manufacturer's specific instructions.[7][13]

-

Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in each sample by comparing their absorbance to the standard curve. Determine the percentage of inhibition by comparing the this compound-treated groups to the LPS-only stimulated group.[12]

Protocol 4: Western Blot Analysis of Signaling Pathways